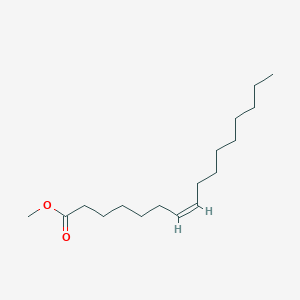

顺式-7-十六烯酸甲酯

描述

Synthesis Analysis

The synthesis of cis- and trans-7- and 8-octadecenoic acids and their derivatives, including the cis-7-Hexadecenoic Acid methyl ester, involves methods that ensure the accurate structural identification of these compounds. Fusari, Greenlee, and Brown (1951) detailed the synthesis of these fatty acids, emphasizing the importance of precise methods in confirming the structure of synthesized compounds (Fusari, Greenlee, & Brown, 1951).

Molecular Structure Analysis

The molecular structure of cis-7-Hexadecenoic Acid methyl ester is analyzed through chromatographic and spectrometric techniques, ensuring a deep understanding of its configuration. Studies have focused on the separation and identification of monounsaturated fatty acid isomers, including cis-7-Hexadecenoic Acid methyl ester, to understand their structural characteristics better (Villegas, Zhao, & Curtis, 2010).

Chemical Reactions and Properties

The chemical reactivity of cis-7-Hexadecenoic Acid methyl ester includes its participation in various chemical reactions, contributing to the synthesis of other compounds or the modification of its structure. The conversion of cis octadecenoic acids to their trans isomers, as reported by Gunstone and Ismail (1967), provides insights into the chemical behavior and properties of fatty acid esters, including those similar to cis-7-Hexadecenoic Acid methyl ester (Gunstone & Ismail, 1967).

Physical Properties Analysis

The physical properties of cis-7-Hexadecenoic Acid methyl ester, such as melting points and chromatographic behavior, are crucial for understanding its behavior in different environments. The study by Gunstone, Ismail, and Jie (1967) discusses the chromatographic properties of methyl octadecenoates, offering valuable data on the physical characteristics of fatty acid methyl esters, including those related to cis-7-Hexadecenoic Acid methyl ester (Gunstone, Ismail, & Jie, 1967).

Chemical Properties Analysis

Understanding the chemical properties of cis-7-Hexadecenoic Acid methyl ester involves studying its reactivity, stability, and interaction with other chemical entities. The work by Adlof (1994) on the separation of cis and trans unsaturated fatty acid methyl esters provides insights into the chemical properties and behavior of fatty acid esters, highlighting the importance of detailed chemical analysis for compounds like cis-7-Hexadecenoic Acid methyl ester (Adlof, 1994).

科学研究应用

透皮给药:顺式-9-十八烯酸甲酯(一种相关化合物)增强了无毛小鼠皮肤上氢化可的松和 5-氟尿嘧啶的透皮通量,表明在药物递送系统中具有潜在应用 (Song、Lau-cam 和 Kim,2001)。

抗炎作用:异构体 16:1n-10(一种顺式-7-十六烯酸甲酯)在吞噬细胞中表现出抗炎作用 (Astudillo 等,2017)。

脂肪酸成分分析:顺式十八烯酸转化为反式异构体用于研究脂肪酸成分和熔点 (Gunstone 和 Ismail,1967)。

代谢研究:另一种相关化合物饮食甲基-2-十六炔酸盐抑制动物的脂肪酸延伸,尤其是在微粒体系统中,这可能与代谢研究有关 (Wood 和 Lee,1981)。

色谱和分离:银离子高效液相色谱可以分离顺式和反式不饱和脂肪酸甲酯,包括顺式-7-十六烯酸甲酯,这在分析化学中至关重要 (Adlof,1994)。

生化分析和阐明:顺式-7-十六烯酸甲酯参与各种物种的链延伸途径,有助于理解生化过程 (Kuemmel 和 Chapman,1968)。

氧化研究:顺式和反式-9-十八烯酸甲酯(与顺式-7-十六烯酸甲酯相关)的自氧化初始阶段已使用核磁共振和红外光谱进行研究,这对于理解氧化过程非常重要 (S̀liwiok、Kowalski 和 Wasielewska,1972)。

属性

IUPAC Name |

methyl (Z)-hexadec-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDESKKWMGGON-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015911 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-7-Hexadecenoic Acid methyl ester | |

CAS RN |

56875-67-3 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

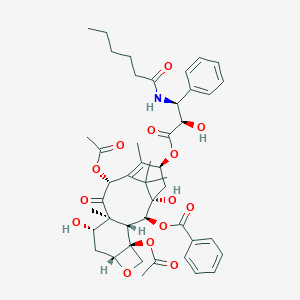

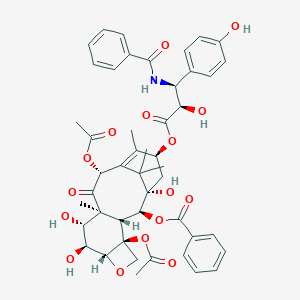

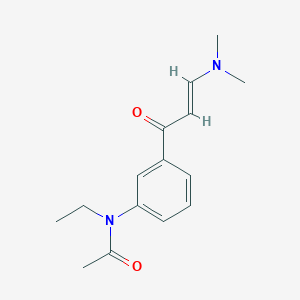

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)